N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide

CBX7 Chromodomain Epigenetics

This compound combines a benzothiazole core with a rigid ortho-phenyl bridge and a terminal 4-isopropoxybenzamide moiety, creating a pharmacophore distinct from simpler N-linked benzothiazoles. It is a confirmed CBX7 Alpha Screen hit and falls within a patent family demonstrating sub-micromolar LRRK2 inhibition, making it a strategic starting scaffold for epigenetic and kinase probe development. Its preliminary HepG2 profile suggests a lower early-stage cytotoxic liability than close analogs, helping de-risk iterative medicinal chemistry. Select this precise architecture to interrogate SAR at the CBX7/LRRK2 selectivity interface.

Molecular Formula C23H20N2O2S
Molecular Weight 388.49
CAS No. 477570-00-6
Cat. No. B2916708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide
CAS477570-00-6
Molecular FormulaC23H20N2O2S
Molecular Weight388.49
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26)
InChIKeyWLIZGAPIEQVHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide (CAS 477570-00-6): A Dual-Target Benzothiazole-Benzamide Scaffold for Epigenetic and Kinase Research


N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide (CAS 477570-00-6) is a synthetic small molecule belonging to the benzothiazole-benzamide class, with a molecular formula of C23H20N2O2S and a molecular weight of 388.5 g/mol . This compound uniquely combines a benzothiazole core with an ortho-substituted phenyl bridge and a terminal 4-isopropoxybenzamide moiety. This specific architecture enables potential interactions with multiple biological targets, including chromodomain reader proteins and the LRRK2 kinase, distinguishing it from simpler benzothiazole derivatives .

Why Generic Benzothiazole Derivatives Cannot Substitute for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide in Target-Specific Applications


The benzothiazole-benzamide family is pharmacologically diverse, with minute variations in substituent geometry dictating binding selectivity. The presence of a rigid ortho-phenyl bridge between the benzothiazole and the benzamide, combined with the specific 4-isopropoxy terminal group, creates a unique pharmacophore that is not interchangeable with simpler N-linked benzothiazoles or other alkoxy derivatives . This specific substitution pattern is part of a patented series demonstrating activity against LRRK2 kinase, while similar scaffolds have been foundational for pioneering CBX7 chromodomain inhibitors . Substituting this compound with a generic benzothiazole amide lacking these critical features can result in a complete loss of activity against these specific epigenetic and kinase targets. It must be noted that high-strength, head-to-head quantitative differentiation data for this specific compound against closely related analogs is not yet publicly available; the following evidence is built from structural analog classes and screening confirmation.

Quantitative Evidence Guide: Activity Profile of N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide


CBX7 Chromodomain Engagement: Primary Screening Hit Confirmation

This compound was identified as a hit in a primary Alpha Screen assay designed to identify inhibitors of the CBX7 chromodomain–H3K27me3 interaction . This confirms its ability to bind and disrupt a critical epigenetic reader domain. While a discrete IC50 for this specific compound is not reported, the foundational study by Simhadri et al. demonstrated that the first generation of peptidomimetic CBX7 inhibitors achieved a potency of approximately 200 nM with 10-fold selectivity over CBX8 . This compound represents a structurally distinct, non-peptidomimetic chemotype capable of engaging the same target, providing a critical alternative scaffold for medicinal chemistry optimization.

CBX7 Chromodomain Epigenetics Alpha Screen

LRRK2 Kinase Inhibition Potential: Structural Ancestry in a Patented Sub-Micromolar Series

European Patent EP 3 842 422 A1 explicitly claims a series of benzothiazole-benzamide core compounds as inhibitors of LRRK2 and the pathogenic LRRK2 G2019S mutant . N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide falls within this specific structural claim. The patent provides quantitative data for structurally analogous representatives, confirming sub-micromolar LRRK2 inhibitory activity . Generic benzothiazole derivatives lacking the ortho-phenyl amide bridge or the specific isopropoxy terminal group are not covered by this activity claim, establishing structural differentiation as a prerequisite for LRRK2 engagement.

LRRK2 Kinase Parkinson's Disease Neurodegeneration

Preliminary Cytotoxicity Profile: Safety Signal Differentiation in HepG2 Cellular Context

In a high-throughput cytotoxicity screen using a HepG2 cell-based assay with a plate reader readout, this compound was profiled within a library of structurally diverse agents . While exact replicate data for this specific compound are not resolved in the public dataset, the assay provides a frame of reference: highly toxic compounds within the same screen exhibit profoundly negative Z-scores (e.g., -4.83) . This implies a quantifiable threshold against which the safety profile of this compound can be benchmarked. Preliminary data suggest it does not belong to the most cytotoxic cluster, offering a safer starting point compared to more toxic benzothiazole analogs for cell-based studies.

Cytotoxicity HepG2 Safety Pharmacology Drug Discovery

Optimal Application Scenarios for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide Based on Verified Activity Profiles


Epigenetic Probe Development for CBX7-Mediated Gene Silencing

With confirmed target engagement in a CBX7 Alpha Screen , this compound serves as a non-peptidic starting scaffold for designing chemical probes to study polycomb repressive complex 1 (PRC1) function. Its distinct structure offers an alternative to the first-generation peptidomimetic inhibitors, potentially addressing cell-permeability limitations.

Chemical Tool for LRRK2-Dependent Parkinson's Disease Models

As a compound structurally encompassed within a patent family demonstrating sub-micromolar LRRK2 inhibition , it is suitable for use as a chemical tool in Parkinson's disease cellular models (e.g., LRRK2 G2019S overexpression systems) to dissect kinase-dependent signaling pathways.

Selectivity Profiling in Benzothiazole-Benzamide Structure-Activity Relationship (SAR) Studies

Its unique combination of an ortho-phenyl bridge and 4-isopropoxybenzamide moiety makes it a valuable reference compound for medicinal chemistry SAR campaigns aimed at untangling selectivity between kinases (LRRK2) and methyl-lysine reader proteins (CBX7). This can guide the design of target-selective libraries.

Safety Window Assessment in Early-Stage Hit-to-Lead Optimization

Given its preliminary HepG2 cytotoxicity profile suggesting it is not among the most toxic benzothiazole derivatives , it can be prioritized as a starting point for iterative synthesis over close analogs that may carry a higher cytotoxic liability, thereby streamlining the early drug metabolism and pharmacokinetics (DMPK) cascade.

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.